molecular formula C30H40O13 B066375 Bruceanol G CAS No. 168301-20-0

Bruceanol G

Cat. No. B066375
M. Wt: 608.6 g/mol
InChI Key: LNFLSPAGUXRAML-GLQLFLDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bruceanol G is a natural product isolated from the marine sponge, Ircinia sp. It belongs to the guanidine alkaloid family and has been found to possess various biological activities. The compound has been extensively studied for its potential use in the development of new drugs for the treatment of various diseases.

Scientific Research Applications

Cytotoxic Activity

Bruceanols, including Bruceanol G, are compounds isolated from the plant Brucea antidysenterica. Research has shown that Bruceanol G exhibits significant cytotoxicity against neoplastic cell lines. For instance, in a study by Imamura et al. (1995), Bruceanol G demonstrated cytotoxic effects against COLO-205 and KB cell lines, indicating its potential in cancer research and therapy (Imamura et al., 1995).

Antibiotic and Antiviral Properties

Bruceanol B, closely related to Bruceanol G, has shown notable antibiotic properties. Lee et al. (2011) found that Bruceanol B generated oxygen radicals in Bacillus subtilis lysates and inhibited the trafficking of viral glycoprotein in virus-infected cells, suggesting a role in combating infections and viruses (Lee et al., 2011).

Wound Healing and Antibacterial Activities

The methanol leaf extract of Brucea antidysenterica, which contains various bruceanols, has been evaluated for wound healing and antibacterial activities. Wolde et al. (2022) reported that solvent fractions of this extract, particularly the aqueous fraction, showed significant efficacy in wound healing and exhibited antibacterial properties (Wolde et al., 2022).

Antitumor Activity

Another aspect of Bruceanol G's potential is in antitumor activity. A study by Cuendet & Pezzuto (2004) discussed bruceantin, derived from Brucea antidysenterica, highlighting its efficacy in inducing apoptosis in leukemia, lymphoma, and myeloma cell lines and suggesting its reevaluation for clinical efficacy against hematological malignancies (Cuendet & Pezzuto, 2004).

properties

CAS RN

168301-20-0

Product Name

Bruceanol G

Molecular Formula

C30H40O13

Molecular Weight

608.6 g/mol

IUPAC Name

methyl (1R,2S,3R,6R,8S,9R,12S,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate

InChI

InChI=1S/C30H40O13/c1-12-8-16(32)23(35)28(6)15(12)10-17-29-11-40-30(26(38)39-7,24(36)19(34)21(28)29)22(29)20(25(37)41-17)42-18(33)9-13(2)27(4,5)43-14(3)31/h9,12,15,17,19-24,34-36H,8,10-11H2,1-7H3/b13-9+/t12-,15+,17-,19-,20-,21-,22-,23-,24+,28+,29-,30+/m1/s1

InChI Key

LNFLSPAGUXRAML-GLQLFLDVSA-N

Isomeric SMILES

C[C@@H]1CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O

SMILES

CC1CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O

Canonical SMILES

CC1CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O

synonyms

bruceanol G

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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